N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a benzothiophene core, a 2-hydroxypropyl linker, and a 2,5-dioxopyrrolidin-1-ylacetamide moiety. The 2,5-dioxopyrrolidin-1-yl group, a cyclic imide, may contribute to hydrogen bonding and metabolic stability. This compound is hypothesized to exhibit bioactivity in neurological or enzymatic pathways due to structural motifs shared with known therapeutic agents .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-17(23,13-8-11-4-2-3-5-12(11)24-13)10-18-14(20)9-19-15(21)6-7-16(19)22/h2-5,8,23H,6-7,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHOXMGZVRSHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C(=O)CCC1=O)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via a cyclization reaction of 2-bromothiophenol with an appropriate alkyne under palladium-catalyzed conditions.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using 2-chloropropanol.
Formation of the Dioxopyrrolidinyl Acetamide: This step involves the reaction of succinic anhydride with an amine to form the dioxopyrrolidinyl acetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[b]thiophene moiety can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the dioxopyrrolidinyl acetamide can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group in the hydroxypropyl chain can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various medicinal chemistry applications, particularly due to its ability to modulate biological pathways. Its structural components allow interaction with specific molecular targets, which could lead to therapeutic effects in various diseases.
Research indicates that N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide may exhibit:
- Antitumor Activity : Preliminary studies have suggested that compounds with similar structures can inhibit cancer cell proliferation.
- Anti-inflammatory Properties : The benzothiophene component is known for its anti-inflammatory effects, which may be enhanced by the hydroxypropyl group.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers investigated various derivatives of benzothiophene compounds. They found that certain modifications led to increased cytotoxicity against breast cancer cell lines. The presence of the hydroxypropyl group was noted to enhance solubility and bioavailability, potentially increasing therapeutic efficacy.
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory effects of similar benzothiophene derivatives in animal models. Results indicated that these compounds significantly reduced inflammation markers, suggesting a pathway for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety may interact with aromatic amino acids in proteins, while the hydroxypropyl and dioxopyrrolidinyl acetamide groups may form hydrogen bonds with other functional groups in the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity: The target compound’s benzothiophene and hydroxypropyl groups distinguish it from benzothiazole- or thiazolyl-based analogs (e.g., ). These features may enhance CNS penetration compared to dichlorophenyl derivatives .
Pharmacological Potential: Unlike trifluoromethylbenzothiazole derivatives (high lipophilicity for kinase inhibition ), the target compound’s hydroxyl group may favor solubility-dependent applications, such as oral bioavailability. The benzothiophene moiety is associated with serotonin receptor modulation in literature, suggesting neuropsychiatric applications absent in thiazolyl or benzimidazole analogs .
Synthetic Accessibility :
- The target compound likely employs HATU-mediated amide coupling, a method shared with diazenyl derivatives , but avoids the multi-step functionalization required for perfluoroalkyl acetamides (e.g., ).
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular structure of this compound features a benzothiophene moiety and a dioxopyrrolidine ring, contributing to its unique pharmacological profile. The presence of hydroxyl and amide functional groups enhances its solubility and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiophene Core : Starting materials undergo cyclization under acidic or basic conditions.
- Introduction of Hydroxypropyl Group : Achieved via nucleophilic substitution reactions.
- Attachment of Dioxopyrrolidine : This step often involves amide coupling reactions.
Each synthetic step requires meticulous control of reaction conditions to ensure high yields and purity.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of derivatives related to this compound. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a structural analog, demonstrated broad-spectrum anticonvulsant effects in various animal models, including:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole (PTZ) Test
- 6-Hz Seizure Model
AS-1 exhibited significant protective effects against seizures at doses ranging from 15 mg/kg to 60 mg/kg, indicating its potential as a therapeutic candidate for epilepsy .
Anti-inflammatory and Analgesic Effects
Compounds containing the benzothiophene structure have been reported to exhibit anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of pain pathways . The incorporation of the dioxopyrrolidine moiety may further enhance these activities by improving bioavailability and metabolic stability.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The benzothiophene moiety interacts with various enzymes and receptors, modulating their activity.
- The hydroxypropyl group contributes to increased solubility and bioavailability.
- The dioxopyrrolidine structure may influence neurotransmitter systems involved in seizure activity.
Case Studies
Several studies have explored the pharmacological profiles of compounds similar to this compound:
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide?
The synthesis involves multi-step reactions, including coupling of benzothiophene derivatives with pyrrolidinone-acetamide moieties. Key steps include:
- Amide bond formation : Use carbodiimide coupling reagents (e.g., EDC) with triethylamine as a base in dichloromethane, monitored via thin-layer chromatography (TLC) .
- Controlled conditions : Maintain temperatures at 273 K to prevent side reactions and optimize yields .
- Purification : Column chromatography or recrystallization from methylene chloride ensures purity .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with deviations in chemical shifts indicating conformational variability .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., R₂²(10) dimers observed in related acetamides) .
- HPLC : Quantifies purity (>95% typically required for biological assays) .
Q. What safety protocols should be followed when handling this compound?
- Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Disposal : Follow institutional guidelines for halogenated organic waste, as analogs with chlorophenyl groups require specialized disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data from different characterization methods?
- Case study : In a related dichlorophenylacetamide, X-ray data revealed three molecules in the asymmetric unit with dihedral angles varying by 20° between conformers. This variability explains discrepancies between NMR (solution-state) and crystallographic (solid-state) data .
- Mitigation : Use DFT calculations to model conformational flexibility and validate experimental observations .
Q. What computational strategies predict the compound’s biological activity and target interactions?
- Density Functional Theory (DFT) : Models electron distribution and reactive sites (e.g., amide and pyrrolidinone groups) to predict binding affinities .
- Molecular docking : Screens against targets like DNA or enzymes (e.g., fungal CYP450) using software like AutoDock Vina, guided by structural analogs with known activity .
Q. How does conformational flexibility influence the compound’s pharmacological profile?
- Steric effects : Rotational barriers in the benzothiophene-pyrrolidinone linkage (dihedral angles ~44–77°) impact binding pocket accessibility .
- Hydrogen bonding : N–H⋯O interactions stabilize active conformers, enhancing interactions with biological targets like kinases or DNA .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Catalyst screening : Test palladium or copper catalysts for Suzuki couplings of benzothiophene intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of the acetamide group .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Functional group modifications :
- Benzothiophene substitution : Introduce electron-withdrawing groups (e.g., Cl) to enhance metabolic stability .
- Pyrrolidinone replacement : Test succinimide or maleimide rings to alter solubility and binding kinetics .
- Biological testing : Prioritize derivatives with MIC values <10 µg/mL against Gram-negative bacteria (based on hydrazinyl-acetamide analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
